molecular formula C11H16ClNO3 B13386180 Benzyl 2-amino-3-hydroxybutanoate hydrochloride

Benzyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No.: B13386180
M. Wt: 245.70 g/mol
InChI Key: IDZGTFSDZJVMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Thr-OBzl.HCl, also known as Benzyl D-threoninate hydrochloride, is an organic compound with the chemical formula C11H15NO4 · HCl. It contains a D-threonine benzyl ester group and a hydrochloride ion in its structure. This compound is a white crystal or crystalline powder with the aroma of phenyl ester .

Preparation Methods

The preparation of Benzyl D-threoninate hydrochloride involves the reaction of D-threonine and benzyl alcohol. Initially, D-threonine and benzyl alcohol undergo a condensation reaction to produce D-threonine benzyl ester. This intermediate then reacts with hydrochloric acid to yield Benzyl D-threoninate hydrochloride .

Chemical Reactions Analysis

H-D-Thr-OBzl.HCl, being a derivative of threonine, can undergo various chemical reactions:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the ester group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

H-D-Thr-OBzl.HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of H-D-Thr-OBzl.HCl involves its interaction with specific molecular targets and pathways. As a threonine derivative, it can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage. It is recognized for its beneficial effects as an ergogenic dietary substance .

Comparison with Similar Compounds

H-D-Thr-OBzl.HCl can be compared with other similar compounds such as:

    L-Threonine Benzyl Ester Hydrochloride: Similar in structure but contains L-threonine instead of D-threonine.

    D-Serine Benzyl Ester Hydrochloride: Contains D-serine instead of D-threonine.

    L-Serine Benzyl Ester Hydrochloride: Contains L-serine instead of D-threonine.

The uniqueness of H-D-Thr-OBzl.HCl lies in its specific stereochemistry and the presence of the D-threonine moiety, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

benzyl 2-amino-3-hydroxybutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZGTFSDZJVMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.